molecular formula C11H23NO B13167417 1-(1-Aminopropan-2-yl)-2,3-dimethylcyclohexan-1-ol

1-(1-Aminopropan-2-yl)-2,3-dimethylcyclohexan-1-ol

Cat. No.: B13167417
M. Wt: 185.31 g/mol
InChI Key: IPIYRLYVHPQBGH-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)-2,3-dimethylcyclohexan-1-ol is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)-2,3-dimethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylcyclohexanone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) may be employed to ensure the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)-2,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in ethanol or methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

1-(1-Aminopropan-2-yl)-2,3-dimethylcyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-2,3-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the cyclohexane ring.

    2-Amino-1-methylethanol: Another amino alcohol with a different carbon backbone.

    Isopropanolamine: An amino alcohol with a similar structure but different substituents.

Uniqueness

1-(1-Aminopropan-2-yl)-2,3-dimethylcyclohexan-1-ol is unique due to the presence of both the cyclohexane ring and the specific arrangement of the amino and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-2,3-dimethylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-8-5-4-6-11(13,10(8)3)9(2)7-12/h8-10,13H,4-7,12H2,1-3H3

InChI Key

IPIYRLYVHPQBGH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)(C(C)CN)O

Origin of Product

United States

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